molecular formula C7H5NOS B8646376 2,1-Benzisothiazol-4-ol CAS No. 56911-04-7

2,1-Benzisothiazol-4-ol

Cat. No.: B8646376
CAS No.: 56911-04-7
M. Wt: 151.19 g/mol
InChI Key: OKWLMJZMVZIABO-UHFFFAOYSA-N
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Description

However, the evidence focuses on 1,2-benzisoxazole derivatives (oxygen and nitrogen in the heterocycle). For this response, we assume the intended compound is 1,2-benzisoxazol-4-ol or its derivatives, as referenced in the evidence.

1,2-Benzisoxazole is an aromatic heterocycle (C₇H₅NO) with a benzene ring fused to an isoxazole ring (positions 1 and 2). Substituted derivatives, such as 1,2-benzisoxazol-4-ol, are bioactive scaffolds used in medicinal chemistry. Their stability and reactive sites (e.g., hydroxyl or methoxy substituents) enable functionalization for drug development .

Properties

CAS No.

56911-04-7

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

2,1-benzothiazol-4-ol

InChI

InChI=1S/C7H5NOS/c9-7-3-1-2-6-5(7)4-10-8-6/h1-4,9H

InChI Key

OKWLMJZMVZIABO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC=C2C(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazol-4-ol typically involves the condensation of 2-aminothiophenol with carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzisothiazole derivative .

Industrial Production Methods: Industrial production of this compound often employs a multi-step process starting from readily available raw materials. The process involves halogenation, amidation, and intramolecular cyclization reactions. For example, 2-(chlorosulfanyl)benzoyl chloride can be reacted with ammonia, followed by cyclization to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzisothiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives .

Scientific Research Applications

2,1-Benzisothiazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 2,1-Benzisothiazol-4-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzisoxazole derivatives vary significantly based on substituents. Below is a comparison with analogous compounds:

Table 1: Key Comparisons

Compound Name Molecular Formula CAS Number Key Substituents Bioactivity
1,2-Benzisoxazole C₇H₅NO 271-58-5 None (parent structure) Intermediate for synthesis
1,2-Benzisoxazol-4-ol C₇H₅NO₂ Not provided Hydroxyl group at C4 Antioxidant, anti-inflammatory
3-(2-Methoxyphenyl)-1,2-benzisoxazol-4-ol C₁₄H₁₁NO₃ 501838-20-6 Methoxyphenyl at C3, hydroxyl at C4 Potential neuroleptic/analgesic activity

Key Differences:

Substituent Effects: The hydroxyl group at C4 in 1,2-benzisoxazol-4-ol enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets (e.g., enzymes or receptors) .

Bioactivity: Unsubstituted 1,2-benzisoxazole is primarily a synthetic intermediate, while hydroxylated derivatives exhibit anti-inflammatory and tuberculostatic properties . Methoxyphenyl-substituted derivatives (e.g., CAS 501838-20-6) are hypothesized to interact with serotonin or dopamine receptors due to structural mimicry of known neuroleptics .

Physicochemical Properties :

  • Hydroxyl vs. Methoxy Groups : Hydroxyl groups increase polarity (logP ~1.2), whereas methoxy groups (logP ~2.5) enhance membrane permeability but reduce aqueous solubility .

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